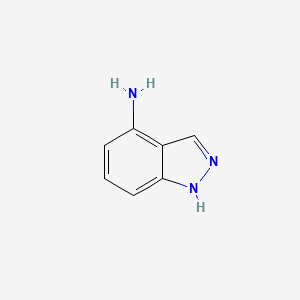

1H-indazol-4-amina

Descripción general

Descripción

1H-indazol-4-amine is a nitrogen-containing heterocyclic compound . It is one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Wang et al. synthesized a series of 1H-indazol-3-amine derivatives .

Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug .

Physical and Chemical Properties Analysis

1H-indazol-4-amine has a molecular weight of 133.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 133.063997236 g/mol . The Topological Polar Surface Area is 54.7 Ų .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados que contienen indazol, incluyendo la 1H-indazol-4-amina, se ha encontrado que poseen una actividad anticancerígena significativa . Por ejemplo, el niraparib, un compuesto a base de indazol, se utiliza ampliamente como fármaco anticancerígeno para el tratamiento de cáncer epitelial de ovario recurrente, de trompa de Falopio o peritoneal primario, de mama y de próstata .

Propiedades Antihipertensivas

Se ha informado que los compuestos que contienen indazol tienen propiedades antihipertensivas . Estos compuestos pueden emplearse como inhibidores selectivos de la fosfoinositida 3-quinasa δ para el tratamiento de enfermedades respiratorias .

Efectos Antidepresivos

Los derivados de indazol también se han estudiado por sus posibles efectos antidepresivos . La estructura única de los indazoles les permite interactuar con varios sistemas de neurotransmisores, que potencialmente podrían aprovecharse para el tratamiento de la depresión .

Actividad Antiinflamatoria

La this compound y sus derivados han mostrado actividades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .

Propiedades Antifúngicas y Antibacterianas

Los derivados de clorhidrato de 4-amino-1H-indazol-6-ol han mostrado aplicaciones en actividades antibacterianas, antifúngicas y antituberculosas. Un estudio sintetizó derivados de 6-nitro-1H-indazol y los evaluó para diversas actividades biológicas, obteniendo resultados aceptables.

Tratamiento del VIH

La 7-bromo-4-cloro-1H-indazol-3-amina, un derivado de la this compound, se utiliza en la síntesis de Lenacapavir, un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1 .

Mecanismo De Acción

Target of Action

1H-indazol-4-amine, also known as 4-Amino-1H-indazole, is a compound that has been found to target several kinases. One of the primary targets of 4-Amino-1H-indazole is the leukocyte-specific protein tyrosine kinase (Lck) . Lck plays a critical role in signal transduction pathways that regulate cell growth, differentiation, activation, and transformation .

Mode of Action

The 4-Amino-1H-indazole interacts with its target, Lck, by binding at the ATP-binding site of the kinase . This inhibits the kinase’s activity, preventing it from catalyzing the transfer of the terminal phosphate group of ATP to its substrate. This inhibition disrupts the signaling cascade that the kinase is involved in, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Lck by 4-Amino-1H-indazole affects several biochemical pathways. Lck is involved in the induction of protein tyrosine kinase (PTK) activity by the T-cell antigen receptor (TCR). This is essential for triggering the proliferation and differentiation of resting T cells into effector T cells . By inhibiting Lck, 4-Amino-1H-indazole disrupts this process, potentially affecting immune responses.

Result of Action

The molecular and cellular effects of 4-Amino-1H-indazole’s action primarily involve the inhibition of cell growth. For instance, one derivative of 4-Amino-1H-indazole was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Safety and Hazards

For safety measures, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have attracted considerable attention from chemists . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct of these heterocycles with better biological activities .

Análisis Bioquímico

Biochemical Properties

Indazole derivatives, which include 4-Amino-1H-indazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells . This suggests that 4-Amino-1H-indazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indazole derivatives can inhibit the protein expression of certain enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway . This suggests that 4-Amino-1H-indazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that indazole derivatives can exhibit changes in their effects over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that indazole derivatives can exhibit different effects at different dosages .

Metabolic Pathways

It is known that indazole derivatives can suppress the immune system via the kynurenine pathway .

Transport and Distribution

It is known that indazole derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that indazole derivatives can be localized in various subcellular compartments .

Propiedades

IUPAC Name |

1H-indazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDELYEBAXHZXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902773 | |

| Record name | NoName_3327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

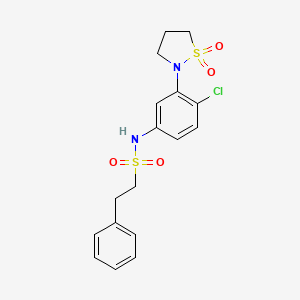

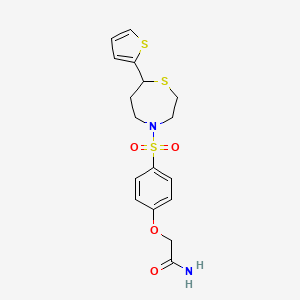

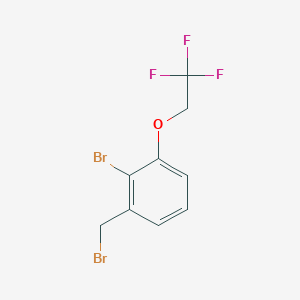

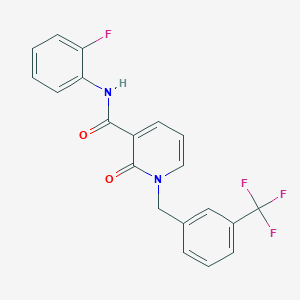

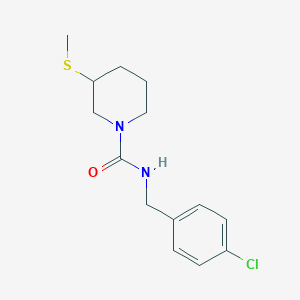

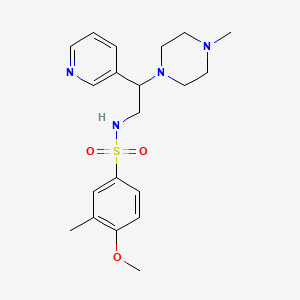

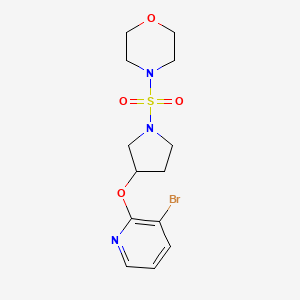

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What do we know about the structure of 1H-indazol-4-amine and its derivatives from a computational chemistry perspective?

A1: While specific spectroscopic data for 1H-indazol-4-amine isn't directly provided in the given research, studies utilize computational chemistry to evaluate its derivatives. For example, research has explored the corrosion inhibition properties of six 1H-indazole derivatives using density functional theory (DFT) calculations at the B3LYP/6-31G++(d,p) and HF/6-31G++(d,p) levels of theory. [] This approach allowed researchers to calculate crucial molecular properties like EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. These parameters provide insights into the reactivity and potential behavior of these molecules in various chemical environments.

Q2: How does the structure of 1H-indazol-4-amine derivatives impact their activity as enzyme inhibitors?

A2: Research highlights the structure-activity relationship (SAR) of N-4-Pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck). [, ] While the exact modifications aren't detailed in the abstracts, the studies suggest that introducing specific substituents on the N-4-pyrimidinyl and/or the indazole ring system can significantly impact the inhibitory activity against Lck. This finding underscores the importance of SAR studies in optimizing drug candidates for enhanced potency and selectivity.

Q3: Are there any crystallographic studies available that shed light on how 1H-indazol-4-amine derivatives interact with their protein targets?

A3: Yes, there are crystal structures available that provide valuable insights into the binding mode of 1H-indazol-4-amine derivatives with enzymes. For instance, the crystal structure of human indoleamine 2,3-dioxygenase 1 (hIDO1) complexed with 6-Bromo-1H-indazol-4-amine has been solved. [] This structure allows researchers to visualize the specific interactions between the inhibitor and the active site of hIDO1, paving the way for structure-based drug design efforts.

Q4: Has 1H-indazol-4-amine or its derivatives demonstrated potential for use in medicinal chemistry?

A4: Research suggests that 1H-indazol-4-amine derivatives show promise in medicinal chemistry. For example, N-4-Pyrimidinyl-1H-indazol-4-amine derivatives exhibit inhibitory activity against Lck, a key regulator of T-cell activation. [] This finding suggests their potential application in developing novel immunosuppressive agents for treating autoimmune diseases and preventing organ transplant rejection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2566336.png)

![5-(5-Chlorothiophen-2-yl)-3-[(3,5-dichloropyrazin-2-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2566339.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2566344.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566345.png)

![4-(1-cyclopropylethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2566349.png)